molecular formula C19H23ClN4O4S B12367300 N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide

N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide

Cat. No.: B12367300
M. Wt: 438.9 g/mol
InChI Key: UHFBJBPMIVQTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACT-1016-0707 is a novel, orally active, and selective lysophosphatidic acid receptor subtype 1 (LPA1) receptor antagonist. It has been identified as a preclinical candidate for the treatment of fibrotic diseases . This compound has shown efficacy in various preclinical models, making it a promising candidate for further development.

Preparation Methods

The synthesis of ACT-1016-0707 involves several key steps:

Chemical Reactions Analysis

Scientific Research Applications

ACT-1016-0707 has several scientific research applications:

Mechanism of Action

ACT-1016-0707 exerts its effects by selectively antagonizing the lysophosphatidic acid receptor subtype 1 (LPA1). This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking this receptor, ACT-1016-0707 can potentially reduce fibrosis and other related conditions .

Properties

Molecular Formula

C19H23ClN4O4S

Molecular Weight

438.9 g/mol

IUPAC Name

N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide

InChI

InChI=1S/C19H23ClN4O4S/c1-12(2)13-6-4-5-7-14(13)19(10-24(11-19)29(21,26)27)18(25)23-15-9-22-17(20)8-16(15)28-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H2,21,26,27)

InChI Key

UHFBJBPMIVQTBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2(CN(C2)S(=O)(=O)N)C(=O)NC3=CN=C(C=C3OC)Cl

Origin of Product

United States

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